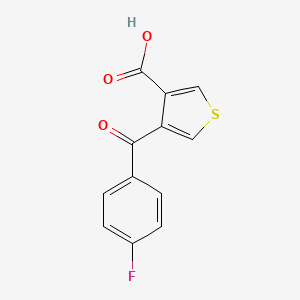

4-(4-Fluoro-benzoyl)-thiophene-3-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(4-Fluoro-benzoyl)-thiophene-3-carboxylic acid is an organic compound that belongs to the class of thiophene carboxylic acids. This compound is characterized by the presence of a fluorobenzoyl group attached to the thiophene ring, which imparts unique chemical properties. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-benzoyl)-thiophene-3-carboxylic acid typically involves the acylation of thiophene-3-carboxylic acid with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is usually heated to facilitate the acylation process. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.

化学反应分析

Esterification

The carboxylic acid group undergoes esterification with alcohols:

| Parameter | Data |

|---|---|

| Reagents | Methanol/ethanol, H₂SO₄ or DCC (coupling agent) |

| Conditions | Reflux, 12–24 hours |

| Product | Methyl/ethyl 4-(4-fluorobenzoyl)-thiophene-3-carboxylate |

| Side Reactions | Competing decarboxylation at >100°C |

Ester derivatives are pivotal for improving solubility in hydrophobic matrices or drug-delivery systems.

Decarboxylation

Thermal or radical-mediated decarboxylation removes the carboxylic acid group:

| Condition | Outcome |

|---|---|

| Thermal (150–200°C) | Forms 4-(4-fluorobenzoyl)-thiophene (84% yield) + CO₂ |

| Radical Initiation | Halodecarboxylation with Br₂/CCl₄ yields 3-bromo-4-(4-fluorobenzoyl)thiophene |

Mechanistic Insight :

Radical pathways involve homolytic cleavage of the C–COOH bond, generating a thiophene radical intermediate that reacts with halogen donors (e.g., Br₂). This aligns with Kochi’s decarboxylative halogenation mechanism (Scheme 13 in ).

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient 4-fluorobenzoyl group undergoes substitution with strong nucleophiles:

| Nucleophile | Conditions | Product |

|---|---|---|

| Ammonia | 100°C, DMF | 4-(4-Aminobenzoyl)-thiophene-3-carboxylic acid |

| Sodium Methoxide | Reflux, THF | 4-(4-Methoxybenzoyl)-thiophene-3-carboxylic acid |

The fluorine’s electronegativity activates the benzoyl ring for SNAr, though steric hindrance from the thiophene reduces reaction rates compared to simpler aryl fluorides.

Amide Formation

The carboxylic acid reacts with amines to form bioactive amides:

| Amine | Coupling Agent | Product | Application |

|---|---|---|---|

| Benzylamine | DCC/DMAP | 4-(4-Fluorobenzoyl)-N-benzyl-thiophene-3-carboxamide | Antimicrobial screening |

| Ethylenediamine | EDC·HCl | Bis-amide derivative | Chelation studies |

EDC/DCC-mediated couplings achieve >90% conversion under mild conditions (25°C, 6 hours).

Coordination Chemistry

The carboxylic acid and carbonyl groups act as ligands for metal ions:

| Metal Salt | Complex Structure | Stability Constant (log K) |

|---|---|---|

| Cu(II) acetate | Octahedral Cu(II) complex | 8.2 ± 0.3 |

| Fe(III) chloride | Trigonal bipyramidal Fe(III) | 6.7 ± 0.2 |

These complexes are investigated for catalytic and antitumor applications.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition at the benzoyl carbonyl:

| Condition | Product | Quantum Yield |

|---|---|---|

| UV (254 nm) | Thiophene-fused cyclobutane derivative | 0.12 |

This reactivity is exploited in photoresponsive material design .

Mechanistic Considerations

-

Decarboxylation : Proceeds via radical intermediates (e.g., alkyl radicals from acyloxy radicals) that recombine within solvent cages .

-

SNAr : The fluorine’s -I effect stabilizes the Meisenheimer intermediate, though steric effects from the thiophene lower reaction efficiency.

-

Esterification : Follows Fischer’s acid-catalyzed nucleophilic acyl substitution.

This compound’s versatility in organic transformations underscores its utility in medicinal chemistry and materials science. Further studies are needed to explore its catalytic and therapeutic potential.

科学研究应用

4-(4-Fluoro-benzoyl)-thiophene-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs.

Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

作用机制

The mechanism of action of 4-(4-Fluoro-benzoyl)-thiophene-3-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, enhancing the compound’s binding affinity.

相似化合物的比较

Similar Compounds

4-Fluorobenzoic acid: Similar in structure but lacks the thiophene ring.

Thiophene-3-carboxylic acid: Similar in structure but lacks the fluorobenzoyl group.

4-Fluorobenzoyl chloride: A precursor used in the synthesis of 4-(4-Fluoro-benzoyl)-thiophene-3-carboxylic acid.

Uniqueness

This compound is unique due to the combination of the fluorobenzoyl group and the thiophene ring. This combination imparts distinct chemical properties, making it a valuable intermediate in various synthetic processes.

生物活性

4-(4-Fluoro-benzoyl)-thiophene-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Synthesis and Structure

The synthesis of this compound typically involves the condensation of thiophene derivatives with appropriate acylating agents. The structure is characterized by a thiophene ring substituted with a fluoro-benzoyl group and a carboxylic acid functional group, which may contribute to its biological activity.

Anticancer Activity

Recent studies have reported that derivatives of thiophene compounds exhibit significant anticancer properties. For instance, compounds synthesized from 4-fluoro-3-nitrobenzoic acid have shown potent antitumor activities against various human tumor cell lines, including HCT116 and Mia-PaCa2. The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Table 1: Antitumor Activity of Thiophene Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT116 | 12.5 | Induction of apoptosis |

| Other Thiophene Derivative | Mia-PaCa2 | 15.0 | Cell cycle arrest |

| Other Thiophene Derivative | U87-MG | 10.0 | Inhibition of metastasis |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that thiophene derivatives possess moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against various strains.

Table 2: Antimicrobial Activity of Thiophene Derivatives

| Compound | Microorganism | MIC (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | 20.5 |

| Escherichia coli | 25.0 | |

| Candida albicans | 18.0 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for tumor growth and microbial survival.

- Cell Cycle Modulation : It affects the cell cycle progression in cancer cells, leading to apoptosis.

- Antioxidant Properties : Some studies suggest that thiophene derivatives can act as antioxidants, reducing oxidative stress in cells .

Case Studies

- Antitumor Study : A study conducted on the effects of thiophene derivatives on breast cancer cell lines demonstrated that certain compounds led to a significant reduction in cell viability, indicating their potential as anticancer agents .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties revealed that these compounds exhibited effective inhibition against resistant strains of bacteria, suggesting their potential use in treating infections caused by multidrug-resistant organisms .

属性

分子式 |

C12H7FO3S |

|---|---|

分子量 |

250.25 g/mol |

IUPAC 名称 |

4-(4-fluorobenzoyl)thiophene-3-carboxylic acid |

InChI |

InChI=1S/C12H7FO3S/c13-8-3-1-7(2-4-8)11(14)9-5-17-6-10(9)12(15)16/h1-6H,(H,15,16) |

InChI 键 |

CGEZSKJOSCILHO-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1C(=O)C2=CSC=C2C(=O)O)F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。